molecular formula C14H8Cl2N2OS B5686839 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No.: B5686839
M. Wt: 323.2 g/mol
InChI Key: VFRASKRRSLLUDE-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzothiazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or alkoxy groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one stands out due to its benzothiazinone core, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichloroanilino)-3,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(19)20-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRASKRRSLLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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